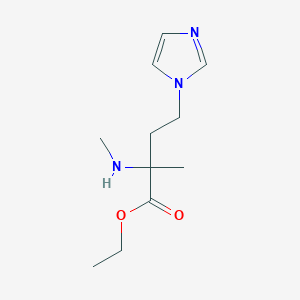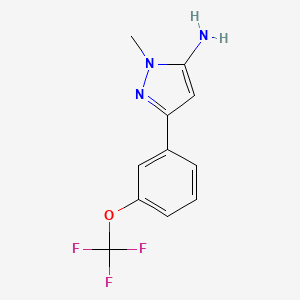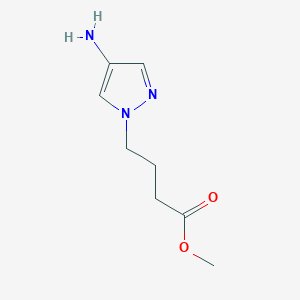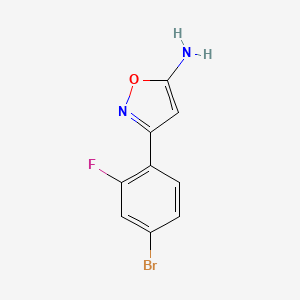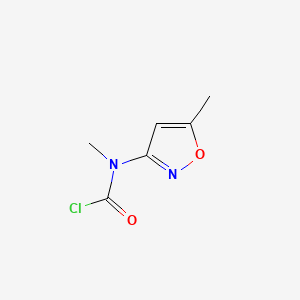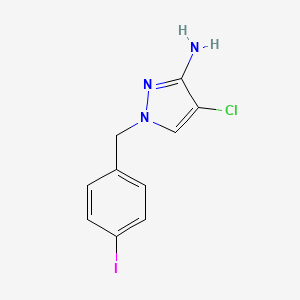
(1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine is an organic compound characterized by the presence of both bromine and chlorine atoms attached to a phenyl ring, along with an ethanamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-chloroaniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the phenyl ring.
Reductive Amination: The brominated intermediate is then subjected to reductive amination with acetaldehyde in the presence of a reducing agent like sodium cyanoborohydride to form the ethanamine group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromination and reductive amination can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, targeting the halogenated phenyl ring.
Substitution: Nucleophilic substitution reactions can occur, particularly at the halogenated positions, using nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Dehalogenated phenyl ethanamine.
Substitution: Hydroxylated or alkoxylated derivatives.
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Serves as a building block for the development of novel materials with specific electronic properties.
Biology:
- Investigated for its potential as a ligand in biochemical assays.
- Studied for its interactions with various enzymes and receptors.
Medicine:
- Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological disorders.
- Evaluated for its antimicrobial properties.
Industry:
- Utilized in the production of specialty chemicals.
- Applied in the development of advanced polymers and coatings.
Mécanisme D'action
The mechanism by which (1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity. The compound may modulate biochemical pathways by acting as an agonist or antagonist, depending on the target.
Comparaison Avec Des Composés Similaires
- (1s)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine
- (1s)-1-(5-Bromo-2-fluorophenyl)ethan-1-amine
- (1s)-1-(5-Bromo-2-iodophenyl)ethan-1-amine
Uniqueness:
- The specific positioning of bromine and chlorine atoms in (1s)-1-(5-Bromo-2-chlorophenyl)ethan-1-amine provides unique electronic and steric properties, influencing its reactivity and interaction with biological targets.
- Compared to its analogs, this compound may exhibit distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications in medicinal chemistry.
Propriétés
Formule moléculaire |
C8H9BrClN |
|---|---|
Poids moléculaire |
234.52 g/mol |
Nom IUPAC |
(1S)-1-(5-bromo-2-chlorophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrClN/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1 |
Clé InChI |
AYRPXHNLJXNKGG-YFKPBYRVSA-N |
SMILES isomérique |
C[C@@H](C1=C(C=CC(=C1)Br)Cl)N |
SMILES canonique |
CC(C1=C(C=CC(=C1)Br)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4A-methyloctahydrofuro[3,4-b]pyridine](/img/structure/B13543889.png)
